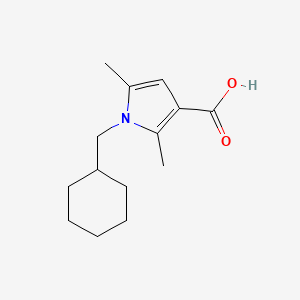
1-(Cyclohexylmethyl)-2,5-dimethylpyrrole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Cyclohexylmethyl)-2,5-dimethylpyrrole-3-carboxylic acid is a complex organic compound characterized by its cyclohexylmethyl group attached to a pyrrole ring with two methyl groups and a carboxylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohexylmethyl)-2,5-dimethylpyrrole-3-carboxylic acid typically involves multiple steps, starting with the formation of the pyrrole ring. One common method is the cyclization of a suitable precursor, such as a diketone, in the presence of ammonia or an amine. The cyclohexylmethyl group can be introduced through a Friedel-Crafts alkylation reaction, where cyclohexylmethyl chloride reacts with the pyrrole ring.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.
化学反应分析
Types of Reactions: 1-(Cyclohexylmethyl)-2,5-dimethylpyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce carboxylic acid derivatives, such as esters or amides.
Reduction: The compound can be reduced to remove the carboxylic acid group, resulting in the formation of an alcohol or amine.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where substituents are introduced at the 2, 3, or 5 positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Substitution: Electrophilic reagents like bromine (Br2) or acyl chlorides (RCOCl) are used, often in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Esters, amides, and other carboxylic acid derivatives.
Reduction: Alcohols, amines, and other reduced forms.
Substitution: Brominated or acylated pyrroles.
科学研究应用
1-(Cyclohexylmethyl)-2,5-dimethylpyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 1-(Cyclohexylmethyl)-2,5-dimethylpyrrole-3-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.
相似化合物的比较
1-(Cyclohexylmethyl)-2,5-dimethylpyrrole-3-carboxylic acid is unique due to its specific structural features. Similar compounds include:
1-(Cyclohexylmethyl)-2,5-dimethylpyrrole-3-carboxamide: A structural analog with an amide group instead of a carboxylic acid.
1-(Cyclohexylmethyl)-2,5-dimethylpyrrole-3-sulfonic acid: A compound with a sulfonic acid group instead of a carboxylic acid.
1-(Cyclohexylmethyl)-2,5-dimethylpyrrole-3-ethyl ester: An ester derivative of the compound.
These compounds differ in their functional groups, which can lead to variations in their chemical reactivity, biological activity, and applications.
属性
分子式 |
C14H21NO2 |
|---|---|
分子量 |
235.32 g/mol |
IUPAC 名称 |
1-(cyclohexylmethyl)-2,5-dimethylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C14H21NO2/c1-10-8-13(14(16)17)11(2)15(10)9-12-6-4-3-5-7-12/h8,12H,3-7,9H2,1-2H3,(H,16,17) |
InChI 键 |
UQWPZPXQHYZZER-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(N1CC2CCCCC2)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















